molecular formula C10H14S B2485668 Propyl m-tolylsulfide CAS No. 24767-95-1

Propyl m-tolylsulfide

Cat. No.: B2485668
CAS No.: 24767-95-1
M. Wt: 166.28
InChI Key: SPCYGDGCRULHKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propyl m-tolylsulfide is an organic compound that belongs to the class of sulfides It is characterized by the presence of a propyl group attached to a m-tolyl group through a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl m-tolylsulfide can be synthesized through several methods. One common approach involves the reaction of m-tolylthiol with propyl halides under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the thiolate anion (generated from m-tolylthiol) attacks the propyl halide, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and the choice of solvent, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Propyl m-tolylsulfide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it back to the corresponding thiol.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Alkyl halides and other electrophiles are typical reagents for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: m-Tolylthiol.

    Substitution: Various substituted sulfides depending on the nucleophile used.

Scientific Research Applications

Propyl m-tolylsulfide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Research is ongoing to explore its potential therapeutic properties, including its role as an antioxidant or antimicrobial agent.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of propyl m-tolylsulfide involves its interaction with various molecular targets. The sulfur atom in the compound can form bonds with metal ions and other electrophilic centers, influencing the reactivity and stability of the compound. The specific pathways and targets depend on the context of its application, such as its role in catalysis or as a therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

    Propyl p-tolylsulfide: Similar structure but with the propyl group attached to the para position of the tolyl group.

    Ethyl m-tolylsulfide: Similar structure but with an ethyl group instead of a propyl group.

    Butyl m-tolylsulfide: Similar structure but with a butyl group instead of a propyl group.

Uniqueness

Propyl m-tolylsulfide is unique due to its specific structural arrangement, which influences its reactivity and properties. The position of the propyl group and the presence of the sulfur atom contribute to its distinct chemical behavior compared to other similar compounds.

Properties

IUPAC Name

1-methyl-3-propylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14S/c1-3-7-11-10-6-4-5-9(2)8-10/h4-6,8H,3,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPCYGDGCRULHKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=CC=CC(=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.